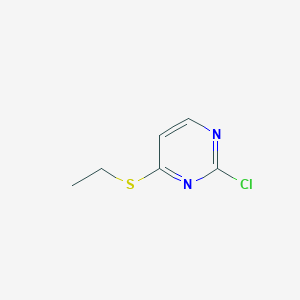

2-Chloro-4-(ethylsulfanyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-ethylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZJMYWIAWMFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidines, in general, are known to interact with various biological targets, including multiple receptors, which could be helpful in developing new useful derivatives.

Mode of Action

The mode of action of 2-Chloro-4-(ethylsulfanyl)pyrimidine involves nucleophilic substitution reactions. The compound undergoes regioselective nucleophilic attack, favoring the formation of C-4 substituted products. This reaction is facilitated by the electron-deficient character of the pyrimidine ring.

Biological Activity

2-Chloro-4-(ethylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the second position and an ethylsulfanyl group at the fourth position of the pyrimidine ring. Its molecular formula is CHClNS, with a molecular weight of approximately 189.68 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The presence of chlorine and the ethylsulfanyl group significantly influences the compound's reactivity and biological properties. The chlorinated pyrimidine structure is common in many biologically active compounds, including nucleosides and enzyme inhibitors.

Biological Activities

Research indicates that 2-Chloro-4-(ethylsulfanyl)pyrimidine exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Pyrimidine derivatives are often explored for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparison with Related Compounds

A comparative analysis highlights the unique biological activities of 2-Chloro-4-(ethylsulfanyl)pyrimidine against structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Antimicrobial and anticancer properties |

| 2-Chloro-5-(methylthio)pyrimidine | Methylthio group instead of ethylthio | Antiviral activity |

| 2-Chloro-4-(phenylthio)pyrimidine | Phenylthio group | Potential anti-inflammatory effects |

| 2-Chloro-6-(ethylthio)pyrimidine | Ethylthio at the sixth position | Antidiabetic activity |

The mechanism of action for 2-Chloro-4-(ethylsulfanyl)pyrimidine likely involves interactions with specific biological targets, such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating various pyrimidine derivatives, compounds similar to 2-Chloro-4-(ethylsulfanyl)pyrimidine demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) ranged from 0.25 to 1 μg/mL for effective derivatives .

- Anticancer Activity : A high-throughput screening of pyrimidine derivatives revealed that certain modifications could enhance anticancer properties. For instance, substituents on the pyrimidine ring were optimized to improve potency against various cancer cell lines .

- Enzyme Inhibition : Research into enzyme inhibitors has highlighted the potential of pyrimidines as competitive inhibitors in metabolic pathways. Specific studies have shown that modifications at the C4 position can influence binding affinity and selectivity towards target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential in drug development, particularly in the following areas:

- Anticancer Agents : Pyrimidine derivatives, including 2-chloro-4-(ethylsulfanyl)pyrimidine, have been explored for their anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, making them candidates for further investigation as anticancer therapies .

- Antimicrobial Activity : The presence of the ethylsulfanyl group may enhance the compound's ability to interact with biological targets, suggesting potential applications as an antimicrobial agent. Studies have shown that pyrimidines can exhibit significant activity against various bacterial and fungal strains .

- Neurological Disorders : Pyrimidines are being investigated for their role in treating neurological conditions such as epilepsy and depression. The structural modifications in compounds like 2-chloro-4-(ethylsulfanyl)pyrimidine could lead to novel treatments targeting these disorders .

Synthesis and Structural Modifications

The synthesis of 2-chloro-4-(ethylsulfanyl)pyrimidine can be achieved through various methods, often involving nucleophilic substitution reactions where the chloro group serves as a leaving group. The versatility of this compound allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Table 1: Comparison of Similar Pyrimidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Antimicrobial and anticancer properties |

| 2-Chloro-5-(methylthio)pyrimidine | Methylthio group instead of ethylthio | Antiviral activity |

| 2-Chloro-4-(phenylthio)pyrimidine | Phenylthio group | Potential anti-inflammatory effects |

| 2-Chloro-6-(ethylthio)pyrimidine | Ethylthio at the sixth position | Antidiabetic activity |

Pharmacological Studies

Pharmacological studies on 2-chloro-4-(ethylsulfanyl)pyrimidine are crucial for understanding its potential therapeutic effects. Interaction studies with various biological targets provide insights into its mechanism of action and efficacy in treating specific diseases.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of pyrimidines could inhibit specific kinases involved in cancer progression. The incorporation of the ethylsulfanyl group may enhance binding affinity to these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Substituents at the 4-Position

- Ethylsulfanyl Group (-S-C₂H₅): The ethylsulfanyl group in 2-chloro-4-(ethylsulfanyl)pyrimidine is electron-donating due to sulfur’s lone pairs, which may activate the pyrimidine ring for electrophilic substitution.

- Vinyl Group (-CH=CH₂) :

In 2-chloro-4-vinylpyrimidine (), the vinyl group allows conjugate addition reactions with nucleophiles, enabling the synthesis of disubstituted derivatives. However, the vinyl group is less stable under acidic or oxidative conditions compared to ethylsulfanyl . - Heterocyclic Substituents (e.g., triazole, imidazole): Thienopyrimidine derivatives with 4-triazole or 4-imidazole substituents () exhibit anticonvulsant activity in rodent models.

- Aryl Groups (e.g., 4-fluorophenyl) :

2-Chloro-4-(4-fluorophenyl)pyrimidine () has a melting point of 125–126°C, higher than typical alkyl/heterocyclic-substituted pyrimidines, due to increased crystallinity from the planar aryl group. Fluorine’s electron-withdrawing effect may slow nucleophilic substitution at the 2-position .

Substituents at the 2-Position

- Chlorine vs.

Pharmacological Activity

- Anticonvulsant Effects: Thienopyrimidines with 4-heterocyclic substituents () show protection against maximal electroshock (MES)-induced seizures at 30–300 mg/kg doses. The ethylsulfanyl group’s lipophilicity may enhance CNS bioavailability, though specific data for 2-chloro-4-(ethylsulfanyl)pyrimidine are unavailable .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | LogP (Predicted) | Key Features |

|---|---|---|---|---|

| 2-Chloro-4-(ethylsulfanyl)pyrimidine | -Cl, -S-C₂H₅ | Not reported | ~2.5 | High lipophilicity, moderate reactivity |

| 2-Chloro-4-(4-fluorophenyl)pyrimidine | -Cl, -C₆H₄-F | 125–126 | ~3.0 | Planar structure, high crystallinity |

| 2-Chloro-4-(2-furyl)pyrimidine | -Cl, -C₄H₃O | Not reported | ~1.8 | Electron-rich furan enhances reactivity |

| 2-Chloro-4-(piperidin-4-yl)pyrimidine | -Cl, -N-piperidinyl | Not reported | ~1.2 | Polar, basic nitrogen improves solubility |

Predicted LogP values estimated using fragment-based methods.

Reactivity and Stability

- Nucleophilic Displacement :

The 2-chloro group in ethylsulfanyl derivatives is less reactive than in electron-deficient analogs (e.g., 4-fluorophenyl-substituted pyrimidines) due to the electron-donating nature of the ethylsulfanyl group. This may require harsher conditions (e.g., elevated temperatures) for substitution . - Oxidative Stability : Sulfur-containing groups like ethylsulfanyl are prone to oxidation, forming sulfoxides or sulfones, which could alter bioactivity. Stability studies under ambient conditions are recommended .

Preparation Methods

Method 1: Nucleophilic Substitution of Methylthio Group

This step involves replacing the methylthio group with an ethylsulfanyl group via nucleophilic attack:

2-methylthio-4-chloropyrimidine + Alkali (e.g., sodium hydroxide) + Ethylsulfide source → 2-ethylsulfanyl-4-chloropyrimidine

-

- Temperature: 0°C to room temperature

- Duration: 6 hours

- Solvent: Methyl alcohol or pyridine

-

- Dissolve the starting pyrimidine derivative in methyl alcohol.

- Add sodium hydroxide at 0°C gradually to initiate substitution.

- Stir at room temperature for several hours.

- Extract the product with ethyl acetate, wash, dry, and purify.

Method 2: Chlorination at the 2-Position

The chlorination step replaces the methylthio group with chlorine:

2-ethylsulfanyl-4-chloropyrimidine + Chlorinating reagent (e.g., sulfuryl chloride) → 2-chloro-4-(ethylsulfanyl)pyrimidine

-

- Temperature: 0°C to room temperature

- Duration: 3 hours

- Solvent: Methylene dichloride

-

- Dissolve the intermediate in methylene dichloride.

- Cool to 0°C and add sulfuryl chloride slowly.

- Stir and allow the reaction to proceed to completion.

- Remove excess chlorinating agent by evaporation.

- Extract and purify via column chromatography.

Data Table of Reaction Parameters

| Step | Raw Material / Intermediate | Reagents / Solvent | Temperature | Reaction Time | Purification Method | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-methylthio-4-chloropyrimidine | Sodium hydroxide + Ethylsulfide | 0°C to RT | 6 hours | Ethyl acetate extraction | 80-90 | High selectivity for substitution |

| 2 | 2-ethylsulfanyl-4-chloropyrimidine | Sulfuryl chloride | 0°C | 3 hours | Column chromatography | 75-85 | Suppresses byproduct formation |

Research Findings and Optimization Insights

Selectivity Enhancement:

Using polar aprotic solvents like pyridine or acetonitrile during chlorination improves selectivity, reducing formation of isomers or byproducts such as 4-chloro-2-substituted pyrimidines.Reaction Control:

Maintaining low temperatures during chlorination minimizes over-chlorination and decomposition, leading to higher purity.Purification:

Column chromatography on silica gel with suitable eluent systems (e.g., petroleum ether/methylene dichloride) effectively isolates the desired product with high purity.Yield Improvement:

Optimizing molar ratios of reagents, especially maintaining a 1:10 ratio of sulfuryl chloride to intermediate, significantly enhances yields and reduces impurities.

Summary of Key Preparation Methods

| Method Aspect | Description | Advantages |

|---|---|---|

| Nucleophilic substitution | Replacement of methylthio with ethylsulfanyl using alkali | High selectivity, straightforward operation |

| Chlorination | Using sulfuryl chloride or oxalyl chloride at low temperature | Precise control, high yield, minimal byproduct formation |

| Purification | Column chromatography with tailored solvent systems | High purity, scalable |

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(ethylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chloro-pyrimidine precursor with ethyl mercaptan. Key parameters include:

- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide enhance reactivity .

- Catalyst/base : Potassium carbonate is commonly used to deprotonate the thiol group .

- Temperature : Reactions are often conducted at room temperature to avoid side products .

- Purification : Flash chromatography (e.g., 0–40% EtOAc/heptane) effectively isolates isomers .

Example yield: ~20% for chromatographically separated isomers .

Q. What safety protocols are critical when handling 2-Chloro-4-(ethylsulfanyl)pyrimidine?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile/toxic byproducts .

- Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing .

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or TLC (20% EtOAc/heptane) monitors reaction progress .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 195.0951) .

- Elemental analysis : Verify C/H/N/S ratios to detect impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light sensitivity : Amber vials reduce photodegradation risks .

- Moisture : Use desiccants (e.g., silica gel) to avoid clumping .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves bond distortions (e.g., pyrimidine ring angles: 112.8°–129.7°) and substituent repulsion effects (e.g., F···N distances: 2.72–2.77 Å) .

- DFT calculations : Predict electronic effects of substituents (e.g., CF3 groups on ring planarity) .

- Comparative analysis : Overlay experimental and simulated structures to validate conformational stability .

Q. What methodologies identify the biological targets of 2-Chloro-4-(ethylsulfanyl)pyrimidine in neuropharmacology?

- Methodological Answer :

- Receptor binding assays : Screen against α7 nAChR or dopamine receptors using radioligands (e.g., [³H]-epibatidine) .

- Kinase profiling : Assess inhibition of RAF/MEK pathways via fluorescence polarization .

- In silico docking : Use AutoDock Vina to predict binding affinities to ATP pockets .

Q. How can contradictory data on its antimicrobial efficacy be resolved?

- Methodological Answer :

- Strain-specific testing : Compare MIC values across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .

- Synergy studies : Combine with β-lactams to assess potentiation effects .

- Metabolomics : Track cellular thiol depletion via LC-MS to confirm mechanism .

Q. What strategies improve regioselectivity in derivatization reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.